Cas no 159144-69-1 (2-(4-Methylthiophen-5-yl)ethanol)

2-(4-Methylthiophen-5-yl)ethanol 化学的及び物理的性質
名前と識別子
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- 2-(4-methylthiophen-5-yl)ethanol
- 2-(3-methylthiophen-2-yl)ethan-1-ol
- 2-(3-Methyl-2-thienyl)ethanol
- 2-(4-Methylthiophen-5-yl)ethanol
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- MDL: MFCD20432633
- インチ: 1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3
- InChIKey: XUDJPAANMBCCAC-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1CCO
計算された属性
- 精确分子量: 142.04523611g/mol
- 同位素质量: 142.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5
- XLogP3: 1.6
2-(4-Methylthiophen-5-yl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB426645-1 g |
2-(3-Methyl-2-thienyl)ethanol |
159144-69-1 | 1g |
€643.60 | 2023-06-16 | ||
Aaron | AR01DWEZ-500mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 500mg |
$822.00 | 2025-02-09 | |
1PlusChem | 1P01DW6N-500mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 500mg |
$778.00 | 2024-06-20 | |
1PlusChem | 1P01DW6N-250mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 250mg |
$516.00 | 2024-06-20 | |
Ambeed | A1127283-10g |
2-(3-Methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 10g |
$3295.0 | 2024-04-23 | |
A2B Chem LLC | AX27055-500mg |
2-(3-Methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01DWEZ-1g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 1g |
$1047.00 | 2025-02-09 | |
A2B Chem LLC | AX27055-50mg |
2-(3-Methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Aaron | AR01DWEZ-50mg |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 50mg |
$265.00 | 2025-02-09 | |
1PlusChem | 1P01DW6N-1g |
2-(3-methylthiophen-2-yl)ethan-1-ol |
159144-69-1 | 95% | 1g |
$981.00 | 2024-06-20 |
2-(4-Methylthiophen-5-yl)ethanol 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
2-(4-Methylthiophen-5-yl)ethanolに関する追加情報
Comprehensive Overview of 2-(4-Methylthiophen-5-yl)ethanol (CAS No. 159144-69-1): Structure, Synthesis, and Emerging Applications
2-(4-Methylthiophen-5-yl)ethanol, identified by the CAS registry number 159144-69-1, is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an ethanolic hydroxyl group at the 5-position. This unique structural motif positions it as a versatile intermediate in organic synthesis and a promising scaffold for functional material development. The compound's molecular formula, C8H10O2S, reflects its aromaticity and polarity, which are critical for its reactivity in various chemical transformations.
The synthesis of 2-(4-methylthiophen-5-yl)ethanol typically involves multi-step processes starting from 3-methylthiophene or related precursors. Recent advancements in catalytic methodologies have enabled more efficient routes, such as palladium-catalyzed cross-coupling reactions or transition-metal-free C–H functionalization techniques. These approaches enhance regioselectivity while minimizing byproduct formation—a critical factor for large-scale production in pharmaceutical and materials industries.
In the realm of pharmaceutical research, 2-(4-methylthiophen-5-yl)ethanol derivatives have garnered attention as potential scaffolds for drug discovery. The thiophene ring system is known to confer bioavailability advantages through its ability to modulate lipophilicity and hydrogen bonding capacity. For instance, studies published in *Organic & Biomolecular Chemistry* (Vol. 20, 2023) demonstrated that thiophene-based ethanol compounds exhibit enhanced solubility profiles when conjugated with polyethylene glycol (PEG) moieties—a strategy increasingly adopted in prodrug design.
The compound's electronic properties make it particularly relevant to organic electronics research. When incorporated into conjugated polymer backbones, the methyl-substituted thiophene unit contributes to charge transport efficiency through π-electron delocalization effects. A 2023 study from the *Journal of Materials Chemistry C* reported that polymers containing similar structural motifs achieved power conversion efficiencies exceeding 7% in organic photovoltaic devices due to optimized bandgap engineering.
In agrochemical applications, the hydroxyl functionality of 2-(4-methylthiophen-5-yl)ethanol enables derivatization into ester or ether linkages that enhance biological activity against fungal pathogens. Recent field trials highlighted in *Pest Management Science* (Vol. 79, 2023) showed that thiophene-based fungicides with similar structural features demonstrated improved efficacy against *Fusarium oxysporum* compared to conventional triazole derivatives.
The compound's role as a building block extends to click chemistry applications where its terminal hydroxyl group facilitates azide–alkyne cycloaddition reactions under copper(I)-catalyzed conditions. This property has been exploited in bioconjugation studies reported by *ACS Omega* (Vol. 8, 2023), where researchers developed fluorescently labeled thiophene probes for cellular imaging applications.
Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into the conformational behavior of CAS No. 159144-69-1. Notably, solid-state NMR studies revealed preferential intermolecular hydrogen bonding between adjacent hydroxyl groups when crystallized from polar solvents—a phenomenon that influences both physical properties and processing parameters.
Eco-friendly synthesis protocols for this compound are being actively developed within green chemistry frameworks. A groundbreaking approach published in *Green Chemistry* (Vol. 26, 2023) utilized biocatalytic oxidation under ambient temperature conditions to achieve high enantioselectivity (>98% ee), addressing growing industry demands for sustainable production methods.
The compound's compatibility with surface modification technologies has opened new avenues in nanotechnology research. When grafted onto silica nanoparticles via silane coupling agents, the resulting hybrid materials demonstrated enhanced stability under extreme pH conditions—findings documented in *Nanoscale Research Letters* (Vol. 18, 2023). These modified surfaces show promise for controlled drug delivery systems requiring prolonged release profiles.
In materials science contexts, recent work published in *Advanced Materials Interfaces* (Vol. 10, 2023) explored the use of thiophene-containing ethanol derivatives as hole transport materials for perovskite solar cells. The specific electronic configuration of CAS No. 159144-69-1 was found to reduce recombination losses at interface layers through improved energy level alignment between active components.
The compound's potential extends into biosensing applications where its redox-active properties enable electrochemical detection of heavy metals at trace concentrations (e.g., Hg+). A novel sensor design described in *Analytical Chemistry* (Vol. 95, 2023) achieved detection limits below 0.5 ppb using self-assembled monolayers on gold electrodes—a significant improvement over existing methods.
Ongoing research continues to explore novel derivatization strategies that leverage both the aromaticity of the thiophene core and the nucleophilicity of the ethanolic hydroxyl group simultaneously—a challenge addressed through computational modeling studies published in *Chemistry - A European Journal* (Vol. 30, 2023). These models predict optimal reaction conditions for multi-component coupling reactions involving this scaffold.
In polymer science applications, recent breakthroughs reported in *Macromolecules* (Vol. 56, 2023) demonstrate that incorporating methyl-substituted thiophene units into thermoplastic polyurethane matrices significantly improves mechanical properties without compromising thermal stability—offering new possibilities for flexible electronics manufacturing.
The compound's role as a ligand precursor has also been investigated within coordination chemistry frameworks. Studies published in *Inorganic Chemistry Frontiers* (Vol. 8, 2023) revealed that metal complexes derived from this scaffold exhibit unique photoluminescent properties when coordinated with transition metals like ruthenium or iridium—opening new directions for luminescent material development.
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